molecular formula C13H18N4O3 B2840142 N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034447-42-0

N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2840142
CAS No.: 2034447-42-0
M. Wt: 278.312
InChI Key: WLEPZFSEUNCCME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide typically involves the reaction of pyridazin-3-yloxy derivatives with piperidin-1-yl ethyl acetamide under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the pyridazine ring .

Scientific Research Applications

N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone .

Uniqueness

What sets N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide apart is its unique combination of the pyridazine ring with the piperidin-1-yl ethyl acetamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-10(18)14-8-13(19)17-7-3-4-11(9-17)20-12-5-2-6-15-16-12/h2,5-6,11H,3-4,7-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEPZFSEUNCCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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